molecular formula C7H7N B3277737 1H-Pyrrole, 3-ethynyl-1-methyl- CAS No. 66463-25-0

1H-Pyrrole, 3-ethynyl-1-methyl-

Cat. No.: B3277737
CAS No.: 66463-25-0
M. Wt: 105.14 g/mol
InChI Key: YRRQLGAMKNQUIQ-UHFFFAOYSA-N
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Description

1H-Pyrrole, 3-ethynyl-1-methyl- is a heterocyclic organic compound that features a pyrrole ring substituted with an ethynyl group at the third position and a methyl group at the first position

Preparation Methods

The synthesis of 1H-Pyrrole, 3-ethynyl-1-methyl- can be achieved through several synthetic routes. One common method involves the alkylation of 1-methylpyrrole with an appropriate ethynylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrole ring, followed by the addition of an ethynyl halide to introduce the ethynyl group.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

1H-Pyrrole, 3-ethynyl-1-methyl- undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts like palladium on carbon.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where the ethynyl group can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and various solvents depending on the desired transformation. Major products formed from these reactions include substituted pyrroles, carbonyl compounds, and reduced derivatives.

Scientific Research Applications

1H-Pyrrole, 3-ethynyl-1-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and polymers.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors, due to its electronic properties.

Mechanism of Action

The mechanism by which 1H-Pyrrole, 3-ethynyl-1-methyl- exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1H-Pyrrole, 3-ethynyl-1-methyl- can be compared with other similar compounds, such as:

    1H-Pyrrole, 3-methyl-: Lacks the ethynyl group, resulting in different reactivity and applications.

    1H-Pyrrole, 3-ethynyl-: Lacks the methyl group at the first position, which can affect its electronic properties and reactivity.

    1H-Pyrrole, 1-methyl-:

The presence of both the ethynyl and methyl groups in 1H-Pyrrole, 3-ethynyl-1-methyl- makes it unique, providing a balance of electronic properties and reactivity that can be advantageous in various applications.

Properties

IUPAC Name

3-ethynyl-1-methylpyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N/c1-3-7-4-5-8(2)6-7/h1,4-6H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRQLGAMKNQUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

105.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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